molecular formula C16H16N2O6 B13938157 Thalidomide-5'-O-C3-OH

Thalidomide-5'-O-C3-OH

Cat. No.: B13938157
M. Wt: 332.31 g/mol
InChI Key: DBUILZKYPMUBLD-UHFFFAOYSA-N
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Description

Thalidomide-5’-O-C3-OH is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide itself has been reintroduced for its therapeutic potential in treating various conditions, including multiple myeloma and erythema nodosum leprosum

Preparation Methods

The synthesis of Thalidomide-5’-O-C3-OH involves several steps, starting from commercially available thalidomide. The synthetic route typically includes hydroxylation reactions to introduce the hydroxyl group at the 5’ position. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired stereochemistry . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Thalidomide-5’-O-C3-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives .

Properties

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropoxy)isoindole-1,3-dione

InChI

InChI=1S/C16H16N2O6/c19-6-1-7-24-9-2-3-10-11(8-9)16(23)18(15(10)22)12-4-5-13(20)17-14(12)21/h2-3,8,12,19H,1,4-7H2,(H,17,20,21)

InChI Key

DBUILZKYPMUBLD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCO

Origin of Product

United States

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